molecular formula C10H13NO3 B1390819 (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid CAS No. 1280786-99-3

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid

Cat. No.: B1390819
CAS No.: 1280786-99-3
M. Wt: 195.21 g/mol
InChI Key: CARIUONFSONQNP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy-substituted phenyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in neurotransmission and as a precursor for the synthesis of biologically active peptides.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and as a modulator of specific biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The pathways involved in its action include the activation or inhibition of specific enzymes, leading to changes in cellular function and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(4-hydroxy-phenyl)-propionic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid: Contains a chloro group instead of a methoxy group.

    (S)-3-Amino-2-(4-nitro-phenyl)-propionic acid: Features a nitro group in place of the methoxy group.

Uniqueness

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Biological Activity

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid (often referred to as AMPA) is a chiral amino acid derivative that has garnered significant attention in the fields of neuropharmacology and medicinal chemistry. This compound exhibits a range of biological activities, particularly in the modulation of neurotransmission and potential therapeutic applications for various neurological disorders. This article explores the biological activity of AMPA, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 219.25 g/mol
  • Structure : The compound features a propanoic acid moiety with an amino group and a methoxy-substituted phenyl ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors.

  • Neurotransmitter Modulation : AMPA acts as an antagonist at specific neurotransmitter receptors, particularly within the glutamatergic system. This interaction can influence synaptic transmission and plasticity, which are crucial for learning and memory processes.
  • Biochemical Pathways : The compound may modulate several biochemical pathways associated with amino acid metabolism and protein synthesis, thereby impacting cellular signaling and function.

Biological Activities

  • Neuropharmacological Effects :
    • AMPA has been studied for its potential role in treating anxiety and depression by modulating neurotransmitter systems.
    • It exhibits antioxidant and anti-inflammatory properties, suggesting broader implications for health management.
  • Potential Therapeutic Applications :
    • Ongoing research is evaluating the compound's efficacy as a therapeutic agent for neurological disorders, including Alzheimer's disease and schizophrenia.
    • Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at enhancing cognitive function or mitigating neurodegenerative processes.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that AMPA can inhibit certain receptor activities, leading to altered neurotransmitter release profiles. For example, it has been shown to reduce excitatory neurotransmission in specific neuronal models.
  • In Vivo Studies : Animal models have provided insights into the compound's potential effects on behavior related to anxiety and depression. Results indicate that AMPA administration can lead to significant behavioral changes consistent with anxiolytic effects.

Case Studies

StudyFocusFindings
Study 1Neurotransmitter ModulationDemonstrated that AMPA reduces glutamate release in hippocampal slices, indicating potential neuroprotective effects.
Study 2Behavioral AnalysisIn animal models, AMPA administration resulted in decreased anxiety-like behaviors in elevated plus maze tests.
Study 3Antioxidant PropertiesIn vitro assays showed that AMPA exhibits significant antioxidant activity, reducing oxidative stress markers in neuronal cultures.

Properties

IUPAC Name

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIUONFSONQNP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213584
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-99-3
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid
Reactant of Route 2
(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid
Reactant of Route 3
(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid
Reactant of Route 4
(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid
Reactant of Route 5
(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid
Reactant of Route 6
(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.